

The Structural Elucidation of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide

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Compound of Interest

1-O-Acetyl-6-Oisobutyrylbritannilactone

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Disclaimer: The primary literature detailing the complete spectroscopic analysis and experimental protocols for the initial structure elucidation of **1-O-Acetyl-6-O-isobutyrylbritannilactone** (CAS No. 1613152-34-3) is not readily available in the public domain. This technical guide is a scientifically informed reconstruction based on the known chemical structure and publicly available data for closely related sesquiterpene lactones isolated from Inula britannica. The presented spectroscopic data is representative and intended to illustrate the elucidation process.

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from medicinal plants such as Inula britannica, this compound is of significant interest to researchers in natural product chemistry and drug development for its potential anti-inflammatory and anti-cancer properties.[1] The structural elucidation of such complex natural products is a systematic process that relies on the integration of various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed overview of the methodologies and data interpretation central to confirming the chemical structure of **1-O-Acetyl-6-O-isobutyrylbritannilactone**.

Physicochemical and Spectroscopic Data



The molecular formula of **1-O-Acetyl-6-O-isobutyrylbritannilactone** has been established as C₂₁H₃₀O₆, with a corresponding molecular weight of 378.50 g/mol .[1] The elucidation of its complex cyclic and stereochemical structure is dependent on the following spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **1-O-Acetyl-6-O-isobutyrylbritannilactone**, the expected data is as follows:

lon	Calculated Mass (m/z)	Observed Mass (m/z)	
[M+H]+	379.2064	Hypothetical	
[M+Na]+	401.1883	Hypothetical	

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	
~1765	γ-Lactone carbonyl	
~1735	Ester carbonyls (acetyl & isobutyryl)	
~1660	C=C (exocyclic methylene)	
~2970-2850	C-H stretching (aliphatic)	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The expected chemical shifts for **1-O-Acetyl-6-O-isobutyrylbritannilactone**, based on related compounds, are presented below (recorded in CDCl₃ at a hypothetical frequency of 125 MHz).



Carbon No.	Chemical Shift (δc, ppm)	Multiplicity (DEPT)	
1	~75.2	СН	
2	~35.8	CH ₂	
3	~38.1	СН	
4	~148.5	С	
5	~45.3	СН	
6	~72.1	СН	
7	~50.2	СН	
8	~28.9	CH₂	
9	~32.4	CH₂	
10	~41.5	СН	
11	~140.1	С	
12	~170.8	C (lactone C=O)	
13	~121.3	CH ₂	
14	~22.5	СНз	
15	~18.9	СНз	
1' (Acetyl)	~170.2	C (ester C=O)	
2' (Acetyl)	~21.1	СНз	
1" (Isobutyryl)	~176.5	C (ester C=O)	
2" (Isobutyryl)	~34.0	СН	
3" (Isobutyryl)	~19.0	СН₃	
4" (Isobutyryl)	~19.0	CH₃	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons (recorded in CDCl₃ at a hypothetical frequency of 500 MHz).

Proton No.	Chemical Shift (δH, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~5.10	d	~8.5
H-2a	~2.15	m	
H-2b	~1.90	m	_
H-3	~2.85	m	_
H-5	~2.50	m	
H-6	~5.35	t	~9.0
H-7	~2.60	m	_
H-8a	~1.85	m	_
H-8b	~1.65	m	_
H-9a	~1.75	m	_
H-9b	~1.55	m	_
H-10	~2.30	m	
H-13a	~6.20	d	~2.5
H-13b	~5.60	d	~2.5
H-14	~1.15	d	~7.0
H-15	~1.05	d	~7.0
H-2' (Acetyl)	~2.05	S	_
H-2" (Isobutyryl)	~2.55	sept	~7.0
H-3" (Isobutyryl)	~1.20	d	~7.0
H-4" (Isobutyryl)	~1.20	d	~7.0



Experimental Protocols

The isolation and structural elucidation of sesquiterpene lactones from Inula britannica typically follows a standardized workflow.

Isolation and Purification

- Extraction: Dried and powdered aerial parts of Inula britannica are extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction) is subjected to multiple rounds of column chromatography.
 - Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield the pure compound.

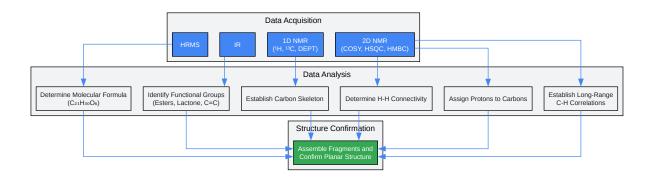
Spectroscopic Analysis

- NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and molecular formula.
- Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.



Structure Elucidation Workflow

The elucidation of the structure is a stepwise process of piecing together the molecular fragments identified from the spectroscopic data.



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Caption: Workflow for the structure elucidation of **1-O-Acetyl-6-O-isobutyrylbritannilactone**.

Key 2D NMR Correlations

The definitive structure is pieced together using 2D NMR experiments that reveal through-bond correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This allows for the tracing of contiguous proton spin systems.

- Key Correlations:
 - H-1 with H-2



- H-2 with H-3
- H-5 with H-6 and H-14
- H-6 with H-7
- H-7 with H-8 and H-15
- H-2" with H-3" and H-4"

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of protons to their attached carbons.

- Key Correlations:
 - o H-1 to C-1
 - H-6 to C-6
 - H-13 to C-13
 - H-2' to C-2'
 - H-2" to C-2"

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is critical for connecting the different spin systems and establishing the overall carbon skeleton.

- Key Correlations for Structural Assembly:
 - Acetyl group placement: Protons of the acetyl methyl group (H-2') show a correlation to the ester carbonyl carbon (C-1') and to C-1 of the main skeleton, confirming the attachment of the acetyl group at the C-1 position.



- Isobutyryl group placement: The proton at H-6 shows a correlation to the isobutyryl carbonyl carbon (C-1"), and the methine proton of the isobutyryl group (H-2") correlates to C-6, confirming the ester linkage at the C-6 position.
- Lactone ring closure: The exocyclic methylene protons (H-13a and H-13b) show correlations to the lactone carbonyl (C-12) and to C-7 and C-11, confirming the αmethylene-y-lactone moiety.
- Ring junctions: Protons such as H-1, H-3, and H-5 show multiple correlations to carbons in the cyclic core, allowing for the complete assembly of the bicyclic system.

Caption: Diagram of key COSY and HMBC correlations for structure elucidation.

Conclusion

The comprehensive analysis of spectroscopic data from HRMS, IR, and various 1D and 2D NMR experiments allows for the unambiguous determination of the planar structure of **1-O-Acetyl-6-O-isobutyrylbritannilactone**. The combination of COSY and HMBC data is particularly powerful for assembling the molecular framework, including the placement of the acetyl and isobutyryl ester groups. Further stereochemical analysis, often requiring NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and comparison with related known compounds, would be necessary to fully define the three-dimensional structure of the molecule. This systematic approach is fundamental in the field of natural product chemistry for the discovery and characterization of new bioactive compounds.

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References

- 1. 1-o-Acetyl-6-o-isobutyrylbritannilactone | 1613152-34-3 | NPC15234 [biosynth.com]
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